[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C11H14FNO It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 2-fluorobenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrrolidine ring can modulate its pharmacokinetic properties. The compound may act as an agonist or antagonist at specific receptor sites, influencing various biochemical pathways .
Comparison with Similar Compounds
- [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
- [1-(2-Bromophenyl)pyrrolidin-3-yl]methanol
- [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol
Comparison: Compared to its analogs, [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications. Additionally, the electronic effects of fluorine can influence the compound’s reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNOLLHQDKRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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